molecular formula C23H36O3 B1670958 Drostanolone propionate CAS No. 521-12-0

Drostanolone propionate

Cat. No. B1670958
CAS RN: 521-12-0
M. Wt: 360.5 g/mol
InChI Key: NOTIQUSPUUHHEH-UXOVVSIBSA-N
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Description

Drostanolone propionate, also known as dromostanolone propionate, is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone . It was primarily used to treat breast cancer in women but is no longer marketed . It is given by injection into muscle . The drug is a synthetic androgen and anabolic steroid and hence is an agonist of the androgen receptor (AR), the biological target of androgens like testosterone and dihydrotestosterone (DHT) .


Synthesis Analysis

Drostanolone propionate is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone . The crystal structures of two polymorphs of drostanolone propionate have been determined by single crystal X-ray diffraction .


Molecular Structure Analysis

The crystal structures of two polymorphs of drostanolone propionate have been determined by single crystal X-ray diffraction . Both crystallize in the monoclinic crystal system . One belongs to the P21 space group, Z = 2, and has one molecule in the asymmetric unit while the second belongs to the I2 space group, Z = 4, and contains two molecules in the asymmetric unit .


Chemical Reactions Analysis

Dromostanolone is a synthetic androgenic anabolic steroid and is approximately 5 times as potent as natural methyltestosterone . Like testosterone and other androgenic hormones, dromostanolone binds to the androgen receptor . This causes downstream genetic transcriptional changes .


Physical And Chemical Properties Analysis

Drostanolone propionate has a density of 1.1±0.1 g/cm3, a boiling point of 445.9±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . Its enthalpy of vaporization is 70.4±3.0 kJ/mol, and its flash point is 190.5±28.8 °C .

Scientific Research Applications

Anticancer Applications

  • Breast Cancer Treatment: Drostanolone propionate has been investigated for its effectiveness in the treatment of breast cancer. Studies have found that it competes with androgen binding sites but not with estrogenreceptors, suggesting its potential as an anticancer agent, particularly in breast cancer treatment. This was demonstrated by its ability to influence the binding of 17β-oestradiol and dihydrotestosterone to specific receptor proteins in tissue of normal and neoplastic target organs (Trams, 1977).
  • Hormone Therapy for Breast Cancer: Drostanolone propionate has been used in hormone therapy for breast cancer. A trial comparing this agent against oophorectomy and other treatments in premenopausal, perimenopausal, and postmenopausal patients showed varying response rates, indicating its usefulness and safety across different age groups (Helman & Bennett, 1972).

Polymorphism Studies

  • Exploring Polymorphs of Drostanolone Propionate: A study explored the polymorphism of drostanolone propionate, detailing the crystal structures of its polymorphs. This research is crucial for understanding the compound's physical and chemical properties, which can impact its therapeutic effectiveness and stability (Borodi, Turza, & Bende, 2020).

Metabolic and Structural Studies

  • Biotransformation and Metabolic Studies

    Research on the metabolic profiles and biotransformation of drostanolone propionate has been conducted. These studies are essential for understanding how the body processes and metabolizes the compound, which is crucial for both therapeutic applications and for understanding its presence in doping control (Liu et al., 2016).

  • Anti-cancer Steroid Structural Transformation

    one propionate, an anti-cancer steroid, was studied using microbial biotransformation, revealing several metabolites with varying degrees of cytotoxicity against different cancer cell lines. This highlights its potential as a selective and effective anti-cancer agent (Choudhary et al., 2017).

Experimental Therapeutic Investigations

  • Treatment in Tumor Models: Studies have been conducted using drostanolone propionate in combination with other compounds in experimental tumor models, showing increased survival time and antitumor activity. These findings are significant for developing potential cancer treatments (Mückter, Frankus, & Moré, 1970).

In Vitro Studies

  • Breast Cancer Tissue Response: The response of human breast cancer tissue to steroid hormones, including drostanolone propionate, was studied in vitro. This research is crucial for understanding how breast cancer tissues react to various hormonal treatments and can guide therapeutic strategies (Chayen, Altmann, Bitensky, & Daly, 1970).

Safety And Hazards

Drostanolone propionate is suspected of damaging fertility or the unborn child . It is harmful to aquatic life with long-lasting effects . It is recommended to avoid breathing mist, gas, or vapours, and to avoid contacting with skin and eye .

properties

IUPAC Name

[(2R,5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O3/c1-5-21(25)26-20-9-8-17-16-7-6-15-12-19(24)14(2)13-23(15,4)18(16)10-11-22(17,20)3/h14-18,20H,5-13H2,1-4H3/t14-,15+,16+,17+,18+,20+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTIQUSPUUHHEH-UXOVVSIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022972
Record name Dromostanolone proprionate
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Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Dromostanolone is a synthetic androgenic anabolic steroid and is approximately 5 times as potent as natural methyltestosterone. Like testosterone and other androgenic hormones, dromostanolone binds to the androgen receptor. This causes downstream genetic transcriptional changes. This ultimately causes retention of nitrogen, potassium, and phosphorus; increases protein anabolism; and decreases amino acid catabolism. The antitumour activity of dromostanolone appears related to reduction or competitive inhibition of prolactin receptors or estrogen receptors or production.
Record name Drostanolone propionate
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Product Name

Drostanolone propionate

CAS RN

521-12-0
Record name Dromostanolone propionate
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Record name Dromostanolone propionate [USAN:USP]
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Record name Drostanolone propionate
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Record name drostanolone propionate
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Record name Dromostanolone proprionate
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Record name Drostanolone propionate
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Record name DROMOSTANOLONE PROPIONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
182
Citations
G Borodi, A Turza, A Bende - Molecules, 2020 - mdpi.com
… Drostanolone propionate is an injectable steroid, which is … These include drostanolone propionate that has been … the crystal structure of drostanolone propionate and its polymorphism, …
Number of citations: 10 www.mdpi.com
G Trams - European Journal of Cancer (1965), 1977 - Elsevier
… inhibitory effect of drostanolone propionate in human breast … drostanolone propionate is mediated through a reduced … to study the influence of drostanolone propionate on the binding of …
Number of citations: 8 www.sciencedirect.com
NM Heney - Bristol Medico-Chirurgical Journal, 1970 - ncbi.nlm.nih.gov
… Drostanolone propionate, which had been administered without break since December … of surgery and drostanolone propionate may prove a useful adjunct to surgery as such an agent. …
Number of citations: 2 www.ncbi.nlm.nih.gov
AD Albertsdóttir, W Van Gansbeke… - Drug Testing and …, 2020 - Wiley Online Library
… In the case of drostanolone propionate, a single 25 mg dose was administered orally to two volunteers. For the first excretion study (healthy male, 31 years, 80 kg), a pre-administration …
Y Liu, J Lu, S Yang, Q Zhang, Y Xu - Steroids, 2016 - Elsevier
Drostanolone is one of the most frequently detected anabolic androgenic steroids in doping control analysis. Here, we studied drostanolone urinary metabolic profiles using liquid …
Number of citations: 19 www.sciencedirect.com
H Mückter, E Frankus, E Moré - Cancer Research, 1970 - AACR
… more or less similar antitumor effect to be achieved without any reduc tion in body weight when CG 603 is combined in relatively low doses with the androgen drostanolone propionate …
Number of citations: 6 aacrjournals.org
D De Boer, EG De Jong, RAA Maes… - The Journal of Steroid …, 1992 - Elsevier
… Athletes, self-administering steroids, were asked to supply us with urine specimens before and after injecting themselves with drostanolone propionate. Urine specimens containing …
Number of citations: 32 www.sciencedirect.com
A Turza, G Borodi, A Pop, M David - Journal of Molecular Structure, 2022 - Elsevier
Trestolone, methenolone and dihydroboldenone are synthetic anabolic-androgenic steroids and androstane derivatives. The structural features of trestolone acetate, methenolone …
Number of citations: 6 www.sciencedirect.com
S Ozkurt, E Ozakin, H Gungor, AU Yalcin - Cureus, 2023 - cureus.com
… Testosterone propionate Drostanolone propionate Trenbolone … Testosterone propionate Drostanolone propionate … Testosterone propionate Drostanolone propionate Nandrolone …
Number of citations: 8 www.cureus.com
SL Kraus, S Emmert, MP Schön… - Archives of …, 2012 - jamanetwork.com
… He reported the use of anabolic androgenic steroids (AAS) (testosterone enanthate, trenbolone acetate, drostanolone propionate, and methandrostenolone) for 3 months to increase his …
Number of citations: 41 jamanetwork.com

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